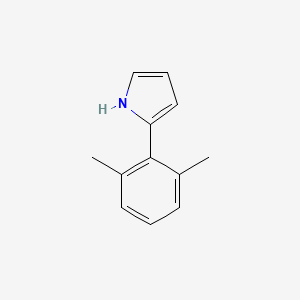
2-(2,6-Dimethylphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the second position of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials typically include 2,6-dimethylbenzaldehyde and a suitable amine under acidic conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethylphenyl is coupled with a halogenated pyrrole in the presence of a palladium catalyst . This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Nitro- and halogen-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethylphenyl)pyrrole can be compared with other similar compounds, such as:
2-Phenylpyrrole: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
2-(2,4-Dimethylphenyl)pyrrole: Has methyl groups at different positions on the phenyl ring, affecting its reactivity and interactions.
2-(2,6-Dimethylphenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical behavior and applications.
The unique structural features of this compound, such as the specific positioning of the methyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3-8,13H,1-2H3 |
InChI-Schlüssel |
YSZCUCBHKQJRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


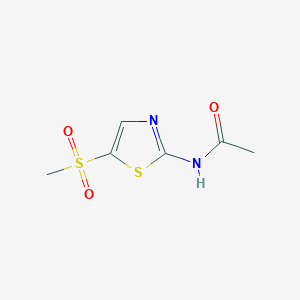
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
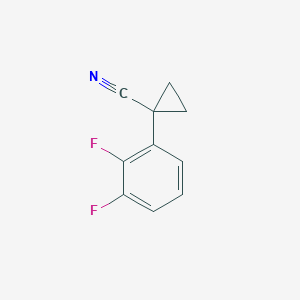
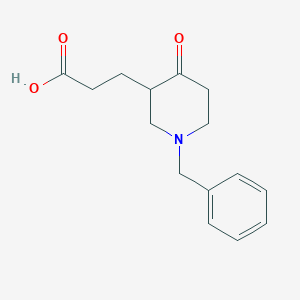

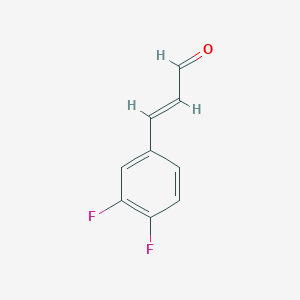
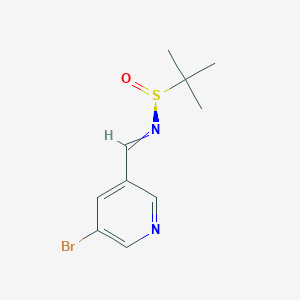
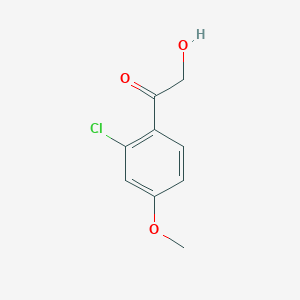

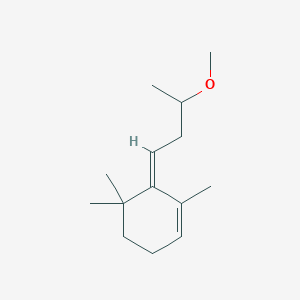



![4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B11722454.png)
